N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide typically involves the reaction of 3-methyl-2-phenylquinoline-4-carboxylic acid with cyclooctylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nucleophile-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxamide: Another quinoline derivative with similar structural features but different biological activities.
Naphthamide derivatives: Compounds with a naphthalene ring instead of a quinoline ring, exhibiting distinct biological properties.
4-arylthiazole-2-carboxamides: Thiazole-based compounds with comparable applications in medicinal chemistry.
Uniqueness
N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide stands out due to its unique cyclooctyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific targets and improve its overall therapeutic potential compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H28N2O |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-cyclooctyl-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H28N2O/c1-18-23(25(28)26-20-14-8-3-2-4-9-15-20)21-16-10-11-17-22(21)27-24(18)19-12-6-5-7-13-19/h5-7,10-13,16-17,20H,2-4,8-9,14-15H2,1H3,(H,26,28) |
InChI Key |
NOPKWIDVFVREOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4CCCCCCC4 |
Origin of Product |
United States |
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